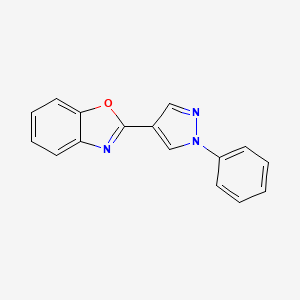

![molecular formula C11H11NO3 B2890764 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile CAS No. 2408958-36-9](/img/structure/B2890764.png)

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

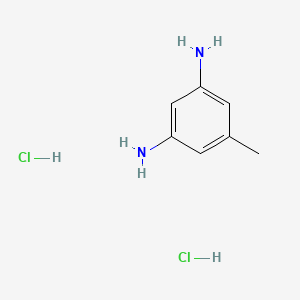

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile, also known as EPON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPON is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C11H11NO3 and a molecular weight of 213.21 g/mol.

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Dinuclear Vanadium(V) Complexes : A study focused on synthesizing dinuclear vanadium(V) complexes using reactions in acetonitrile, highlighting the use of specific compounds and ligands for complex formation and exploring their redox-active properties (Sangeetha & Pal, 2000).

Reaction Mechanisms

- Oxiranylidene Intermediates : Research on the reaction of trans-2-chloro-3-(t-butyl)oxirane with sodium phenoxide in acetonitrile, which involves α-elimination and the formation of oxiranylidene intermediates (Goering & Paisley, 1986).

- Facile Synthesis of α-Hydroxy Acids and Derivatives : A study describing a one-pot synthesis method for α-hydroxy acids and their derivatives using 2-substituted oxirane-1,1-dicarbonitriles, including reactions in acetonitrile (Florac et al., 1991).

Electrochemical Studies

- Electrochemical Studies on 4-Aminophenol : Investigating the electrochemical oxidation of 4-aminophenol at gold electrodes in acetonitrile, examining its electrochemical behavior and product formation (Schwarz et al., 2003).

- Electrochemical Oxidation of Phenols : A study focusing on the electrochemical oxidation of 2,4,6-tri-tert-butylphenol in acetonitrile, exploring the oxidation mechanisms and products formed (Richards et al., 1975).

Catalysis and Oxidation

- Catalytic Hypervalent Iodine Oxidation : Research on a novel catalytic hypervalent iodine oxidation method for phenol derivatives using specific reagents in acetonitrile-water solutions (Yakura & Konishi, 2007).

- Liquid Phase Hydroxylation of Phenol : A study describing the use of dioxovanadium(V) complexes in zeolite-Y for catalyzing the hydroxylation of phenol in acetonitrile (Maurya et al., 2004).

Photoluminescence and Fluorescence

- Photoluminescent Material Development : Investigation into the electrooxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile, exploring its potential as a new class of photoluminescent material (Ekinci et al., 2000).

- Fluorescent Chemosensor for Zn(2+) : Development of a fluorescent sensor for Zn(2+) detection in acetonitrile aqueous solution, demonstrating selective sensitivity and fluorescence enhancement (Li et al., 2014).

properties

IUPAC Name |

2-[4-(oxiran-2-ylmethoxy)phenoxy]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-5-6-13-9-1-3-10(4-2-9)14-7-11-8-15-11/h1-4,11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIECRJVUDARDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)

![6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2890690.png)

![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)

![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)

![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)

![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)